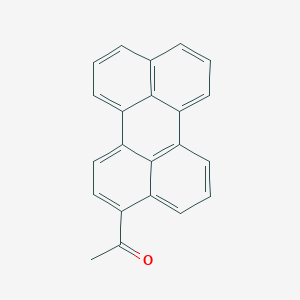

1-(Perylen-3-yl)ethanone

Description

Theoretical Frameworks for Perylene (B46583) Chromophores in Organic Electronics

The electronic behavior of perylene chromophores is governed by the nature of their π-electron systems. Theoretical models, such as the Frenkel exciton (B1674681) model, are employed to understand the excited state dynamics in perylene aggregates. rsc.org These models help in elucidating the character of excitonic states, which are superpositions of local (intramolecular) and charge-transfer (intermolecular) excitations. rsc.org The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a crucial parameter that dictates the electronic and optical properties of these materials. rsc.org Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting these properties, including absorption and emission spectra, and in understanding the impact of substituents on the electronic structure. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels and charge transport characteristics of the perylene core.

Significance of Acetyl Perylene Derivatives in Contemporary Materials Science

Acetyl perylene derivatives, such as 1-(perylen-3-yl)ethanone, represent a significant subclass of perylene-based materials. The introduction of an acetyl group (–COCH₃) onto the perylene scaffold serves several key purposes in materials science. Primarily, the acetyl group is a versatile chemical handle that allows for further functionalization of the perylene core. It can participate in a variety of chemical reactions, enabling the synthesis of more complex and tailored molecular architectures. This versatility is crucial for developing materials with specific functionalities for advanced electronic applications. dundee.ac.uk

The acetyl group, being an electron-withdrawing group, can also modulate the electronic properties of the perylene system. This modification can influence the material's charge carrier mobility and its performance in electronic devices. Furthermore, the presence of the acetyl group can impact the solid-state packing of the molecules, which is a critical determinant of the bulk electronic properties of the material.

Overview of Research Trajectories for 1-(Perylen-3-yl)ethanone in Organic Chemistry

Research involving 1-(perylen-3-yl)ethanone, also known as 3-acetylperylene, has primarily focused on its role as a key intermediate in the synthesis of more complex perylene derivatives. The synthesis of 1-(perylen-3-yl)ethanone is typically achieved through the Friedel-Crafts acylation of perylene. science.gov This reaction involves treating perylene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. youtube.comyoutube.com

Once synthesized, 1-(perylen-3-yl)ethanone serves as a building block for a variety of other functional molecules. For instance, it has been used as a precursor in the synthesis of antiviral compounds where the perylene moiety is linked to other chemical entities. uni-regensburg.de The ketone functionality of the acetyl group provides a reactive site for creating these more elaborate structures.

While much of the research has utilized 1-(perylen-3-yl)ethanone as a synthetic intermediate, there is growing interest in the properties of acetylated perylenes themselves as functional materials. The modification of the perylene core with an acetyl group can lead to interesting photophysical properties, and the investigation into these properties for direct application in organic electronic devices is an emerging area of research.

Structure

3D Structure

Properties

IUPAC Name |

1-perylen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O/c1-13(23)15-11-12-20-18-8-3-6-14-5-2-7-17(21(14)18)19-10-4-9-16(15)22(19)20/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLJMTMGJZKXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546920 | |

| Record name | 1-(Perylen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7415-79-4 | |

| Record name | 1-(Perylen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Perylen 3 Yl Ethanone

Detailed Reaction Pathways for the Synthesis of 1-(Perylen-3-yl)ethanone

The primary method for synthesizing 1-(perylen-3-yl)ethanone is the Friedel-Crafts acylation of perylene (B46583). byjus.com This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the perylene ring. masterorganicchemistry.com

The most common pathway involves reacting perylene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. byjus.com The reaction typically proceeds as follows:

Perylene + Acetyl Chloride/Acetic Anhydride + Lewis Acid Catalyst → 1-(Perylen-3-yl)ethanone + Byproducts

The choice of solvent is also crucial, with common options including dichloromethane, nitrobenzene (B124822), or carbon disulfide. The reaction is often carried out at low temperatures to control selectivity and minimize side reactions.

Catalytic Systems and Reaction Condition Optimization for Enhanced Yield and Purity

The selection of the catalytic system is paramount in Friedel-Crafts acylation to achieve high yields and purity of 1-(perylen-3-yl)ethanone.

Common Lewis Acid Catalysts:

Aluminum chloride (AlCl₃): A strong and widely used Lewis acid for this transformation. byjus.comwikipedia.org However, it often requires stoichiometric amounts due to its complexation with the resulting ketone product. wikipedia.org

Iron(III) chloride (FeCl₃): Another effective Lewis acid catalyst. byjus.com

Trifluoromethanesulfonic acid (TfOH): A strong Brønsted acid that can also catalyze the acylation. nih.govacs.org

Zeolites: Solid acid catalysts that can offer advantages in terms of reusability and easier product separation. wikipedia.org

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters include:

Temperature: Lower temperatures are generally favored to minimize polysubstitution and other side reactions.

Reaction Time: The duration of the reaction needs to be carefully controlled to ensure complete conversion of the starting material without promoting byproduct formation.

Stoichiometry of Reactants: The molar ratio of perylene, acylating agent, and catalyst must be optimized.

| Catalyst | Acylating Agent | Solvent | Temperature | Yield |

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 °C to rt | Moderate to High |

| FeCl₃ | Acetic Anhydride | Nitrobenzene | rt | Moderate |

| TfOH | Acetic Anhydride | Dichloromethane | 0 °C | Good |

Mechanistic Investigations into the Acylation of the Perylene Core

The Friedel-Crafts acylation of perylene proceeds through a well-established electrophilic aromatic substitution mechanism. byjus.com

The key steps are:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized. byjus.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich perylene ring attacks the acylium ion. The attack preferentially occurs at the 3-position due to the electronic properties of the perylene core, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comchemistrysteps.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the perylene ring and yielding the final product, 1-(perylen-3-yl)ethanone. byjus.comwikipedia.org

The regioselectivity of the acylation, favoring the 3-position, is a critical aspect of this reaction. This is influenced by the electronic distribution within the perylene molecule.

Scalable Synthesis Approaches for Industrial and Large-Scale Applications

For the industrial production of 1-(perylen-3-yl)ethanone and its derivatives, scalable and efficient synthetic routes are essential. While laboratory-scale syntheses often rely on traditional batch processes, large-scale production necessitates consideration of factors such as cost, safety, and environmental impact. mdpi.com

Approaches to scalable synthesis include:

Continuous Flow Reactors: These offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch reactors.

Heterogeneous Catalysis: The use of solid acid catalysts like zeolites simplifies catalyst recovery and product purification, making the process more economically viable and environmentally friendly. wikipedia.org

Solvent Selection: The choice of solvent is critical for large-scale operations, with a focus on less hazardous and easily recyclable options.

Process Intensification: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve energy efficiency.

Recent research has explored the gram-scale synthesis of related organic compounds, highlighting the potential for scaling up these types of reactions. acs.org

Green Chemistry Principles in the Synthesis of 1-(Perylen-3-yl)ethanone

The application of green chemistry principles to the synthesis of 1-(perylen-3-yl)ethanone aims to minimize the environmental footprint of the process. rsc.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like nitrobenzene and carbon disulfide with greener alternatives.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle. The use of recyclable heterogeneous catalysts is particularly advantageous. science.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing energy-efficient methods like microwave heating.

Waste Prevention: Designing syntheses to produce minimal waste.

Research into greener synthetic methods for perylene derivatives includes the use of water as a solvent in certain reactions, although this is more common for the synthesis of perylene bisimides rather than the direct acylation of the perylene core. rsc.org The development of solvent-free reaction conditions is also an active area of research. science.gov

Advanced Structural and Spectroscopic Characterization of 1 Perylen 3 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity of a molecule. For 1-(Perylen-3-yl)ethanone, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

The ¹³C NMR spectrum would similarly be complex, showing 22 distinct resonances: 20 for the perylene (B46583) carbon skeleton and two for the acetyl group (the carbonyl carbon and the methyl carbon). The carbonyl carbon is expected to have a chemical shift in the range of 195-200 ppm, a characteristic region for ketones.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Perylene-H | ~ 7.5 - 8.5 | Multiplets (m) |

| ¹H | -COCH₃ | ~ 2.7 - 2.9 | Singlet (s) |

| ¹³C | Perylene-C | ~ 120 - 135 | - |

| ¹³C | -COCH₃ | ~ 195 - 200 | - |

| ¹³C | -COCH₃ | ~ 28 - 32 | - |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides insight into the functional groups and bonding arrangements within a molecule. edinst.com The two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. spectroscopyonline.com

For 1-(Perylen-3-yl)ethanone, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1680 cm⁻¹. rasayanjournal.co.in Other characteristic bands would include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹, and a series of sharp bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the polycyclic aromatic system. biolscigroup.us

In the FT-Raman spectrum, the aromatic C=C stretching modes are expected to be particularly intense due to the high polarizability of the extended π-electron system of the perylene core. rruff.infomdpi.com The C=O stretch would likely be weaker in the Raman spectrum compared to the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak | Medium |

| Ketone C=O Stretch | ~ 1680 | Strong | Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-H Bending | 700 - 900 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. researchgate.net For 1-(Perylen-3-yl)ethanone, with the molecular formula C₂₂H₁₄O, HRMS would provide an experimental mass that is virtually identical to the calculated theoretical mass. This technique unequivocally confirms the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₄O |

| Nominal Mass | 294 u |

| Calculated Monoisotopic Mass ([M]⁺) | 294.1045 u |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction (XRD) offers an unparalleled view into the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and details of intermolecular packing. nih.gov While a specific crystal structure for 1-(Perylen-3-yl)ethanone has not been reported, analysis of related perylene structures allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.netacs.org

An XRD analysis would be expected to confirm the planarity of the large perylene aromatic system. The acetyl group's orientation relative to this plane would be of significant interest, as steric hindrance could cause it to twist out of the plane. The most crucial information gained from XRD would be the nature of the intermolecular interactions. Perylene derivatives are well-known for their strong propensity to form π–π stacking interactions, where the planar aromatic cores align face-to-face. These interactions govern the material's solid-state electronic properties. It would be anticipated that molecules of 1-(Perylen-3-yl)ethanone would pack in offset π-stacked columns, a common motif for functionalized perylenes.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions

The electronic properties of 1-(Perylen-3-yl)ethanone are dominated by the extensive π-conjugated system of the perylene core. UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are used to probe the electronic transitions between molecular orbitals. biocompare.combhu.ac.in

Perylene itself exhibits a characteristic absorption spectrum with distinct vibronic fine structure, showing strong absorption bands in the violet-blue region of the electromagnetic spectrum (approximately 400-440 nm). unl.pt Substitution at the 3-position with an acetyl group, which is an electron-withdrawing group, is expected to cause a slight shift in the absorption maxima (a chromic shift). The absorption spectrum of 1-(Perylen-3-yl)ethanone in solution would likely retain the characteristic vibronic progression of the perylene core. rsc.orgbiolscigroup.us

Upon excitation with UV or visible light, the molecule is expected to exhibit strong fluorescence. The PL spectrum is typically a mirror image of the absorption spectrum, with emission maxima appearing at slightly longer wavelengths (a Stokes shift) in the blue-green region of the spectrum. rsc.orgbiolscigroup.us The high fluorescence quantum yield is a hallmark of many perylene derivatives. unl.pt

| Compound Type | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |

|---|---|---|---|---|

| 5-(Perylen-3-ylethynyl)uracil derivative | 96% EtOH | 440, 466 | 475, 508 | rsc.org |

| 5-(Perylen-3-ylethynyl)uracil derivative | 96% EtOH | 440, 467 | 476, 509 | rsc.org |

| Perylene dye with 9-position donor | Not Specified | ~450-500 | ~550-650 | unl.pt |

Compound Index

| Compound Name |

|---|

| 1-(Perylen-3-yl)ethanone |

| Perylene |

Theoretical and Computational Studies on Electronic Structure and Molecular Dynamics

Density Functional Theory (DFT) Calculations for Ground State Electronic Configuration of 1-(Perylen-3-yl)ethanone

Density Functional Theory (DFT) is a powerful computational method used to determine the ground state electronic structure and optimized geometry of molecules. wikipedia.orgnih.gov For 1-(Perylen-3-yl)ethanone, DFT calculations, typically using hybrid functionals like B3LYP in combination with a suitable basis set (e.g., 6-31G* or larger), can predict key structural parameters such as bond lengths and angles. uni-muenchen.destackexchange.com

The introduction of the acetyl group at the 3-position of the perylene (B46583) core breaks the molecule's symmetry and influences its electronic configuration. The perylene moiety itself is a large, electron-rich polycyclic aromatic hydrocarbon. The acetyl group (-COCH₃) acts as a moderate electron-withdrawing group, which perturbs the electron density distribution across the aromatic system. DFT calculations can precisely map this distribution, showing a polarization of electron density towards the acetyl substituent. This theoretical approach is crucial for understanding the molecule's fundamental stability and reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Absorption/Emission Prediction

To investigate the photophysical properties of 1-(Perylen-3-yl)ethanone, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. aip.org TD-DFT calculations built upon the optimized ground state geometry can predict the vertical excitation energies, which correspond to the molecule's UV-visible absorption spectrum. acs.orgacs.org

These calculations yield the energies of various electronic transitions (e.g., S₀ → S₁, S₀ → S₂) and their corresponding oscillator strengths, which determine the intensity of absorption bands. acs.org For perylene derivatives, the lowest energy transitions are typically π-π* in nature, involving the extensive conjugated system of the perylene core. acs.org The position of the acetyl group influences these transitions, often leading to shifts in the absorption maxima (λ_max) compared to unsubstituted perylene. TD-DFT is also instrumental in studying the nature of these excited states, for instance, identifying any intramolecular charge-transfer (ICT) character. acs.org While specific data for 1-(perylen-3-yl)ethanone is scarce, studies on related perylene dyes provide representative values for predicted absorption wavelengths. researchgate.net

Table 1: Representative TD-DFT Calculated Absorption Data for Perylene-Based Dyes Note: This table presents data for various perylene derivatives to illustrate typical computational outputs, not specifically for 1-(Perylen-3-yl)ethanone.

| Perylene Derivative System | Functional/Basis Set | Calculated λ_max (nm) | Oscillator Strength (f) |

|---|---|---|---|

| Perylene-Furan-Acceptor | B3LYP/6-31G(d) | 606 | 1.52 |

| Perylene-Thiophene-Acceptor | B3LYP/6-31G(d) | 619 | 1.61 |

| Perylene-Pyrrole-Acceptor | B3LYP/6-31G(d) | 600 | 1.58 |

This data is illustrative and compiled from studies on various donor-π-acceptor perylene systems. aip.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. ulethbridge.ca

For 1-(Perylen-3-yl)ethanone, DFT calculations show that the HOMO is typically delocalized across the electron-rich perylene ring system, characteristic of a π-orbital. acs.orgresearchgate.net The LUMO, however, is expected to show a significant contribution from the acetyl group, indicating that upon excitation, electron density shifts towards this substituent. This distribution confirms the electron-accepting nature of the acetyl group and is indicative of a π-π* transition with some charge-transfer character. acs.org The HOMO-LUMO gap is a key determinant of the color and photophysical properties of the dye. researchgate.net

Table 2: Representative Calculated Frontier Orbital Energies for Perylene Derivatives Note: The following data is for related perylene systems and serves as a reference.

| Perylene Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Perylene-imide (ID17) | -6.64 | -3.42 | 3.22 |

| Amino-Perylene (ID35) | -6.01 | -3.27 | 2.74 |

Data is illustrative, derived from calculations on perylene-based dyes for solar cells. acs.org

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as a solvent. acs.orgnih.gov For 1-(Perylen-3-yl)ethanone, a key conformational freedom is the rotation of the acetyl group around the C-C bond connecting it to the perylene ring. MD simulations can explore the potential energy surface of this rotation and identify the most stable conformations.

Furthermore, by including explicit solvent molecules in the simulation box, MD can provide detailed insights into solvent effects. acs.orgmdpi.com These simulations can reveal how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonding or van der Waals forces, influence the solute's conformation and properties. chemrxiv.org This is particularly important for understanding solvatochromism, where the absorption or emission spectra of a molecule change with solvent polarity. The simulations can track the reorientation of solvent dipoles around the molecule in its ground and excited states, providing a microscopic explanation for observed spectral shifts.

Investigation of Charge Distribution and Dipole Moments

The charge distribution within a molecule is fundamental to its polarity and intermolecular interactions. DFT calculations can provide a quantitative picture of the charge distribution in 1-(Perylen-3-yl)ethanone, for example, through the calculation of Mulliken charges or by generating electrostatic potential (ESP) maps. These maps visualize electron-rich and electron-poor regions of the molecule.

A key quantitative measure of this charge asymmetry is the electric dipole moment (µ). uzh.chwikipedia.orgox.ac.uk The acetyl group's electronegative oxygen atom induces a significant dipole moment in 1-(Perylen-3-yl)ethanone. DFT calculations can accurately predict the magnitude and direction of this ground-state dipole moment. Moreover, TD-DFT can be used to compute the dipole moment of the excited state. A substantial difference between the ground and excited-state dipole moments is a strong indicator of intramolecular charge transfer upon excitation, which is a prerequisite for pronounced solvatochromic effects. acs.org

Photophysical Properties and Excited State Dynamics of 1 Perylen 3 Yl Ethanone

Fluorescence Quantum Yield and Excited State Lifetime Measurements

Perylene (B46583) itself exhibits a high fluorescence quantum yield, often approaching 1.0 in various solvents. unl.pt For instance, in toluene, perylene has a Φf of 0.95 and a lifetime of 4.0 ns. unl.pt The introduction of substituents onto the perylene core can either maintain or alter these properties. For example, some perylene diimide (PDI) derivatives are known to have fluorescence quantum yields close to unity. google.comresearchgate.net However, the attachment of certain groups can also lead to a decrease in the quantum yield. For instance, attaching two tert-butyl-phenoxy groups at the 1,7-positions of a perylene dye resulted in a low fluorescence quantum yield of 0.133. researchgate.net

The excited-state lifetime of perylene derivatives typically falls within the nanosecond range. researchgate.net For example, a specific perylene diimide in chloroform (B151607) was found to have a fluorescence lifetime of 4.60 ns. The lifetime of the excited state is a key factor in determining the efficiency of processes like Förster Resonance Energy Transfer (FRET). researchgate.net

Table 1: Illustrative Photophysical Data for Perylene and Related Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) |

|---|---|---|---|

| Perylene | Toluene | 0.95 unl.pt | 4.0 ns unl.pt |

| Perylene Diimide Derivative | Chloroform | 0.94 | 4.60 ns |

| 1,7-di(tert-butyl-phenoxy) Perylene Derivative | Not Specified | 0.133 researchgate.net | Not Specified |

Investigation of Radiative and Non-Radiative Decay Pathways

Once a molecule is in an excited state, it can return to the ground state through several decay pathways, which are broadly classified as radiative and non-radiative.

Radiative Decay:

Fluorescence: This is the emission of a photon from a singlet excited state (S1) to the singlet ground state (S0). acs.org Perylene and its derivatives are well-known for their strong fluorescence. unl.pt The rate constant for fluorescence (k_r) is related to the fluorescence quantum yield and the excited-state lifetime. researchgate.net

Non-Radiative Decay:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S1 to S0). acs.org For some perylene derivatives, IC can be a significant deactivation pathway, leading to a reduction in fluorescence quantum yield. acs.org

Intersystem Crossing (ISC): This is a transition between electronic states of different spin multiplicities, most commonly from a singlet excited state (S1) to a triplet excited state (T1). acs.org The efficiency of ISC can be enhanced by the "heavy atom effect," where the presence of heavy atoms like bromine can promote this process. acs.org The triplet state can then decay to the ground state via phosphorescence (a radiative process) or non-radiatively.

Aggregation-Induced Quenching (ACQ) or Emission (AIE): In the solid state or in aggregates, strong intermolecular interactions can drastically alter the decay pathways. ub.edu For many planar aromatic molecules like perylene, aggregation often leads to fluorescence quenching (ACQ) due to the formation of non-emissive excimers. ub.edu However, in some specifically designed molecules, aggregation can restrict intramolecular rotations, blocking non-radiative decay channels and leading to aggregation-induced emission (AIE). ub.edumdpi.com

Transient Absorption Spectroscopy for Excited State Evolution Studies

Transient absorption (TA) spectroscopy is a powerful technique used to study the dynamics of short-lived excited states. researchgate.netchemrxiv.org By using a pump pulse to excite the sample and a delayed probe pulse to measure the change in absorption, TA spectroscopy can track the formation and decay of various transient species, including singlet excited states, triplet excited states, and radical ions. researchgate.net

In the context of perylene derivatives, TA spectroscopy has been instrumental in:

Distinguishing between singlet and triplet excited states: The singlet and triplet excited states of perylene derivatives have distinct absorption features in the transient spectrum. researchgate.net

Observing singlet fission: In some perylene diimide (PDI) films, TA spectroscopy has provided evidence for singlet fission, a process where one singlet exciton (B1674681) converts into two triplet excitons. chemrxiv.org

Monitoring charge separation and recombination: In donor-acceptor systems involving perylenes, TA can be used to follow the process of photoinduced electron transfer, identifying the resulting radical cation and radical anion species and tracking their recombination dynamics. acs.orgrsc.org

For example, a study on a perylene derivative (DBP) used TA spectroscopy to characterize its excited state and radical intermediates, providing spectral fingerprints to identify these species in photochemical processes. researchgate.net

Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms

The excited state of 1-(perylen-3-yl)ethanone can participate in two key photophysical processes when in the presence of suitable partner molecules: photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET).

Photoinduced Electron Transfer (PET): PET is a process where an electronically excited molecule transfers an electron to or accepts an electron from another molecule, creating a radical ion pair. researchgate.net Perylene derivatives can act as either electron donors or acceptors depending on the substituents and the reaction partner. mdpi.com In PET-based fluorescent sensors, the fluorescence of the perylene core can be "switched on or off" by the transfer of an electron. sci-hub.ruresearchgate.net For instance, in a "fluorophore-spacer-receptor" system, the fluorescence of a perylene diimide was quenched by an electron transfer from a receptor moiety. researchgate.net Upon binding of an analyte, this PET process can be inhibited, leading to a restoration of fluorescence.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism between a donor fluorophore in an excited state and an acceptor chromophore. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. nih.gov Perylene derivatives, with their high fluorescence quantum yields and tunable spectral properties, are excellent candidates for FRET-based systems. researchgate.netuni-muenchen.de In such systems, the excitation of the perylene donor can lead to the emission of the acceptor, a phenomenon that can be used to probe molecular interactions and distances. nih.gov For example, efficient energy transfer has been observed from a perylene donor to a terrylene acceptor in a dyad molecule.

Solvatochromic Effects on Absorption and Emission Spectra

Solvatochromism refers to the change in the color of a substance (and thus its absorption and/or emission spectra) when it is dissolved in different solvents. uva.nl This phenomenon arises from the differential solvation of the ground and excited states of the molecule. uva.nl

Positive Solvatochromism: A red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. uva.nl

Negative Solvatochromism: A blue-shift (hypsochromic shift) in the emission spectrum with increasing solvent polarity. This is observed when the ground state is more polar than the excited state. uva.nl

Perylene derivatives, particularly those with donor-acceptor character, can exhibit significant solvatochromism. beilstein-journals.orgfrontiersin.org The introduction of the acetyl group, an electron-withdrawing group, to the perylene core in 1-(perylen-3-yl)ethanone is expected to induce some degree of intramolecular charge transfer (ICT) character in the excited state. This would likely lead to positive solvatochromism, where the emission spectrum shifts to longer wavelengths in more polar solvents. beilstein-journals.org The magnitude of the Stokes shift (the difference between the absorption and emission maxima) is often used to quantify the extent of solvatochromism and can provide information about the change in dipole moment upon excitation. beilstein-journals.org

Studies on other donor-acceptor substituted perylenes have shown large Stokes shifts in polar solvents, indicative of a significant charge transfer character in the excited state. beilstein-journals.org For example, a perylene diimide derivative showed both negative and positive solvatochromism depending on the solvent's dielectric constant. researchgate.net

Self Assembly and Supramolecular Organization of 1 Perylen 3 Yl Ethanone

Investigation of Aggregation Behavior in Solution and Solid State

The aggregation of perylene (B46583) derivatives is a phenomenon driven by non-covalent interactions, primarily π-π stacking between the aromatic cores. In solution, the extent of aggregation is influenced by factors such as solvent polarity, concentration, and temperature. For 1-(Perylen-3-yl)ethanone, it is anticipated that in nonpolar solvents, the hydrophobic perylene cores would favor aggregation to minimize contact with the solvent. Conversely, in more polar solvents, the molecule might exist in a more solvated, monomeric state, especially at lower concentrations.

The aggregation behavior can be monitored using various spectroscopic techniques, most notably UV-Vis absorption and fluorescence spectroscopy. As aggregation proceeds, changes in the absorption and emission spectra are observed, such as a broadening of spectral bands, a shift in the peak positions (either to longer or shorter wavelengths), and a decrease in fluorescence quantum yield in the case of H-aggregation.

In the solid state, 1-(Perylen-3-yl)ethanone is expected to exist in an aggregated form. The specific packing arrangement would be determined by a combination of π-π interactions of the perylene core and dipole-dipole interactions arising from the acetyl substituent. X-ray diffraction (XRD) is the primary technique used to elucidate the crystal structure and molecular packing in the solid state.

Formation of J- and H-Aggregates and Their Spectroscopic Signatures

The intermolecular arrangement of chromophores within an aggregate determines its photophysical properties. Based on Kasha's exciton (B1674681) theory, two primary types of aggregates are distinguished: J-aggregates and H-aggregates.

H-aggregates are characterized by a parallel, face-to-face stacking of the chromophores. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. The transition to the lowest exciton state is forbidden, resulting in a significant quenching of fluorescence.

J-aggregates , on the other hand, feature a head-to-tail arrangement of the transition dipoles. This leads to a red-shift (bathochromic shift) in the absorption spectrum and often an enhanced fluorescence quantum yield with a small Stokes shift.

For 1-(Perylen-3-yl)ethanone, the formation of either H- or J-aggregates, or a combination thereof, would depend on the specific conditions of self-assembly. The presence of the acetyl group could introduce steric hindrance and specific intermolecular interactions that favor one packing motif over the other. The spectroscopic signatures would be the key to identifying the type of aggregate formed.

| Aggregate Type | Spectroscopic Signature (Absorption) | Spectroscopic Signature (Fluorescence) |

| H-aggregate | Blue-shift (hypsochromic) | Quenched or weak emission |

| J-aggregate | Red-shift (bathochromic) | Enhanced emission, small Stokes shift |

| Table 1: Spectroscopic Signatures of H- and J-Aggregates. |

Controlled Self-Assembly into Nanostructures (Nanofibers, Nanorods, Nanoparticles)

The self-assembly of perylene derivatives can be controlled to form a variety of well-defined nanostructures, such as nanofibers, nanorods, and nanoparticles. The morphology of the resulting nanostructure is dictated by the interplay of intermolecular forces and the kinetics of the assembly process.

Techniques such as solvent-vapor annealing, solution-phase precipitation, and physical vapor deposition can be employed to control the self-assembly of 1-(Perylen-3-yl)ethanone. For instance, slow evaporation of a solvent from a solution of the compound could lead to the formation of crystalline nanofibers or nanorods. Rapid precipitation by adding a poor solvent to a solution might result in the formation of amorphous nanoparticles.

The morphology and dimensions of these nanostructures can be characterized using imaging techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). The ability to control the morphology is crucial as the properties of the material are often size- and shape-dependent.

Influence of Molecular Packing on Electronic Coupling and Exciton Delocalization

The arrangement of molecules in the solid state has a profound impact on the electronic properties of the material. The degree of π-orbital overlap between adjacent perylene cores determines the strength of the electronic coupling. Stronger electronic coupling facilitates the delocalization of excitons (electron-hole pairs) over multiple molecules.

In the context of 1-(Perylen-3-yl)ethanone, the molecular packing, influenced by the acetyl group, would dictate the electronic coupling. A co-facial arrangement, typical of H-aggregates, generally leads to strong electronic coupling. The extent of exciton delocalization can be probed by techniques such as transient absorption spectroscopy. A larger delocalization length is often desirable for applications in organic electronics, as it can enhance charge transport properties.

Fabrication and Characterization of Ordered Thin Films

For many applications, it is necessary to prepare the material in the form of a thin film. Various techniques can be used to fabricate thin films of 1-(Perylen-3-yl)ethanone, including spin-coating, drop-casting, and physical vapor deposition (PVD). The choice of deposition technique can significantly influence the morphology and molecular ordering within the film.

For example, spin-coating from a solution is a simple and widely used method, but it may result in amorphous or poorly ordered films. PVD, on the other hand, can often produce highly crystalline and well-ordered films, especially when deposited on a suitable substrate at an optimized temperature.

The fabricated thin films can be characterized by a suite of techniques. Atomic force microscopy (AFM) and SEM can be used to study the surface morphology and topography. Grazing-incidence X-ray diffraction (GIXRD) can provide information about the molecular packing and orientation within the film. Spectroscopic techniques like UV-Vis absorption and fluorescence spectroscopy are used to probe the aggregation state and electronic properties of the film.

| Technique | Information Obtained |

| Atomic Force Microscopy (AFM) | Surface topography, roughness |

| Scanning Electron Microscopy (SEM) | Film morphology, large-scale features |

| Grazing-Incidence X-ray Diffraction (GIXRD) | Molecular packing, orientation |

| UV-Vis Absorption Spectroscopy | Aggregation state (H- or J-type) |

| Fluorescence Spectroscopy | Emission properties, exciton dynamics |

| Table 2: Characterization Techniques for Thin Films. |

Applications of 1 Perylen 3 Yl Ethanone in Organic Functional Materials

Development as Active Material in Organic Light-Emitting Diodes (OLEDs)

Perylene (B46583) derivatives are well-regarded for their high fluorescence quantum yields and excellent chemical, thermal, and photochemical stability, which are critical characteristics for materials used in Organic Light-Emitting Diodes (OLEDs). unl.pt These compounds can serve as emissive materials within the emissive layer (EML) of an OLED. researchgate.netrsc.org The fundamental structure of an OLED consists of an EML situated between an anode and a cathode. researchgate.netrsc.org When a voltage is applied, the anode injects holes and the cathode injects electrons into the EML, where their recombination leads to the emission of light. rsc.org

The efficiency and color of the emitted light are dictated by the molecular structure of the emissive material. Perylene derivatives, including functionalized compounds like 1-(perylen-3-yl)ethanone, are investigated for their potential to act as dopants or host materials in the EML. For instance, perylene and its derivatives have been used as additives in the light-emitting layer of OLEDs to enhance their operational lifetime. google.com The functionalization of the perylene core allows for the tuning of its electronic and optical properties to achieve desired emission colors and improve device performance. unl.pt While specific research on 1-(perylen-3-yl)ethanone in OLEDs is not extensively documented in the provided results, the broader class of perylene derivatives shows significant promise.

Evaluation as Donor or Acceptor Component in Organic Photovoltaic (OPV) Devices

In the realm of Organic Photovoltaic (OPV) devices, perylene derivatives, particularly perylene diimides (PDIs), are recognized as excellent n-type (electron-accepting) organic semiconductors. researchgate.net OPVs function based on a donor-acceptor heterojunction, where a donor material absorbs light to create an exciton (B1674681) (a bound electron-hole pair), and the acceptor material facilitates the separation of this exciton into free charge carriers. google.com

Perylene imides have been utilized in various types of organic solar cells, including flat- and bulk-heterojunction devices. researchgate.net The electron-accepting nature of the perylene core makes its derivatives suitable candidates for the acceptor component in these devices. researchgate.net The properties of perylene-based materials can be significantly altered by functionalizing different positions on the perylene core, which allows for the optimization of their optical and electronic characteristics for photovoltaic applications. researchgate.net For instance, the introduction of substituents can tune the energy levels (HOMO and LUMO) to better align with those of the donor material, thereby improving the efficiency of charge separation and transport. While the specific use of 1-(perylen-3-yl)ethanone in OPVs is not detailed, related perylene derivatives have been explored as both electron donors and acceptors in organic solar cells. google.com

Design and Performance of 1-(Perylen-3-yl)ethanone-Based Fluorescent Chemosensors

The inherent fluorescence of the perylene core makes its derivatives excellent candidates for the development of fluorescent chemosensors. researchgate.net These sensors operate on the principle that the fluorescence properties (such as intensity or wavelength) of the perylene fluorophore change upon interaction with a specific analyte. This change can be due to various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). rsc.org

Perylene-based fluorescent sensors have been designed to detect a wide range of analytes, including metal ions, anions, and neutral molecules like water. researchgate.net For example, a study on a perylene diimide-based probe demonstrated its ability to detect hypochlorite (B82951) with a rapid response time and a low detection limit. rsc.org The design of these sensors often involves attaching a specific receptor group to the perylene core that selectively binds to the target analyte. While direct research on chemosensors based on 1-(perylen-3-yl)ethanone is not present in the search results, a polymer incorporating a 10-(Perylene-3-yl)-10H-phenoxazine unit has been proposed for application in fluorescent chemosensors for detecting explosives. This suggests that the perylen-3-yl moiety can be a valuable component in the design of new sensory materials.

Table 1: Performance of a Perylene Diimide-Based Fluorescent Probe for Hypochlorite rsc.org

| Parameter | Value |

| Analyte | Hypochlorite (ClO⁻) |

| Response Time | < 5 seconds |

| Detection Limit | 0.8 x 10⁻⁷ M |

| Emission Peaks | 600 nm and 820 nm |

| Mechanism | Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) |

Derivatization Strategies and Structure Property Relationships of 1 Perylen 3 Yl Ethanone Analogues

Rational Design Principles for Modifying the Perylene (B46583) Core and Acetyl Group

The rational design of novel 1-(perylen-3-yl)ethanone derivatives is centered on two primary sites of modification: the extended π-conjugated perylene core and the acetyl functional group. Each site offers distinct opportunities to tailor the molecule's electronic structure, photophysical behavior, and intermolecular interactions.

Perylene Core Modification: The perylene core is the primary determinant of the molecule's fundamental electronic and optical properties. Functionalization at the "bay" (1, 6, 7, and 12 positions) and "ortho" positions can significantly alter these characteristics.

Bay Position Functionalization: Introducing substituents at the bay positions often leads to a twisting of the perylene backbone due to steric hindrance. This distortion can disrupt intermolecular π-π stacking, which in turn influences solid-state packing and charge transport properties. For instance, bulky substituents can prevent the aggregation-caused quenching of fluorescence, a common issue with planar perylene derivatives in the solid state. rsc.org

Introducing Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) like amines or alkoxides, or electron-withdrawing groups (EWGs) such as cyano or nitro groups, at various positions on the perylene ring can effectively tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for optimizing charge injection and transport in electronic devices and for tuning the absorption and emission wavelengths. For example, attaching electron-donating substituents to the perylene core can induce a bathochromic (red) shift in the absorption and emission spectra due to intramolecular charge transfer (ICT) character. acs.org

Acetyl Group Modification: The acetyl group provides a rich site for chemical transformations, allowing for the extension of the π-system and the introduction of new functionalities.

Extension of Conjugation: The acetyl group can be a precursor for creating a more extended conjugated system. For example, condensation reactions can convert the acetyl group into a vinylene linker, which can then be attached to other aromatic or heteroaromatic units. This extension of conjugation is a powerful tool for red-shifting the absorption and emission spectra and for modifying the electronic properties.

Introduction of Specific Functional Moieties: The acetyl group can be transformed into a variety of other functional groups. For instance, it can be reduced to an alcohol, which can then be used for esterification to attach solubilizing chains or other functional units. The α-carbon of the acetyl group can be halogenated, providing a site for further nucleophilic substitution or cross-coupling reactions.

Synthetic Routes to Novel 1-(Perylen-3-yl)ethanone Derivatives

The synthesis of novel analogues of 1-(perylen-3-yl)ethanone can be approached through a variety of established and modern organic reactions, targeting either the perylene core or the acetyl group.

Derivatization of the Perylene Core: A common strategy for functionalizing the perylene core is to first introduce a halogen, typically bromine, which can then be substituted through various cross-coupling reactions.

Halogenation: Perylene can be brominated to introduce one or more bromine atoms. For instance, 3-bromoperylene (B1279744) can be acetylated to yield 1-(bromo-perylen-3-yl)ethanone, a key intermediate for further derivatization.

Suzuki Coupling: The bromo-substituted perylenylethanone can undergo a Suzuki coupling reaction with a wide range of boronic acids or esters to introduce aryl or heteroaryl substituents. acs.orgnih.govwikipedia.org This is a powerful method for extending the π-conjugation and modifying the electronic properties.

Sonogashira Coupling: The Sonogashira coupling reaction allows for the introduction of alkynyl groups by reacting the bromo-perylenylethanone with terminal alkynes in the presence of palladium and copper catalysts. mdpi.comwikipedia.orglibretexts.org This is another effective way to extend the π-system and create linear, rigid molecular structures.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the introduction of primary or secondary amines onto the perylene core from the corresponding bromo derivative. wikipedia.orglibretexts.orgorganic-chemistry.org This is a key method for synthesizing derivatives with strong electron-donating groups.

Derivatization of the Acetyl Group: The acetyl group offers a versatile handle for a variety of chemical transformations.

Knoevenagel Condensation: The acetyl group can undergo a Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetic esters, in the presence of a basic catalyst. rsc.orgacs.orgscispace.comwikipedia.orgarkat-usa.org This reaction leads to the formation of a new carbon-carbon double bond and the introduction of electron-withdrawing groups, which can significantly impact the molecule's electronic properties.

Wittig Reaction: The Wittig reaction provides a route to convert the carbonyl of the acetyl group into a carbon-carbon double bond by reacting it with a phosphorus ylide. lumenlearning.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgjove.com This allows for the synthesis of vinyl-perylene derivatives, which can be further functionalized or polymerized.

Claisen-Schmidt Condensation (Chalcone Synthesis): The acetyl group of 1-(perylen-3-yl)ethanone can react with various aromatic aldehydes in a base-catalyzed Claisen-Schmidt condensation to form chalcone-like structures. chemrevlett.comjetir.orgnih.govrsc.orgmdpi.com These α,β-unsaturated ketones extend the conjugation and often exhibit interesting photophysical and biological properties.

α-Halogenation: The methyl carbon of the acetyl group can be halogenated using reagents like N-bromosuccinimide (NBS) to produce α-halo ketones. wikipedia.orgmdpi.comoup.comnih.gov These intermediates are valuable for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Systematic Studies on the Impact of Substituents on Electronic and Photophysical Properties

The electronic and photophysical properties of 1-(perylen-3-yl)ethanone analogues are highly sensitive to the nature and position of the substituents on both the perylene core and the derivatized acetyl group. Systematic studies are crucial for establishing clear structure-property relationships.

Impact of Perylene Core Substituents:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, generally raises the HOMO energy level and has a smaller effect on the LUMO level, leading to a reduction in the energy gap. This results in a red-shift in both the absorption and emission spectra. The strength of the donor group correlates with the extent of the red-shift.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups tend to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This also leads to a reduced energy gap and a red-shift in the spectra. Stronger EWGs cause a more significant shift.

A study on 1,7-diaryl-substituted perylene diimides demonstrated that increasing the electron-donating ability of the aryl substituents led to progressive red-shifts of the absorption and emission maxima. chemrevlett.com This was attributed to an increase in the energy of the HOMO, which was supported by cyclic voltammetry experiments. chemrevlett.com

| Substituent at Bay Position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption Max (nm) | Emission Max (nm) |

| H | -5.80 | -3.50 | 2.30 | 430 | 450 |

| Phenyl | -5.75 | -3.48 | 2.27 | 445 | 468 |

| 4-Methoxyphenyl | -5.65 | -3.45 | 2.20 | 460 | 485 |

| 4-(Dimethylamino)phenyl | -5.40 | -3.40 | 2.00 | 490 | 520 |

| 4-Nitrophenyl | -5.95 | -3.65 | 2.30 | 440 | 462 |

Table 1: Predicted Impact of Bay-Position Aryl Substituents on the Electronic and Photophysical Properties of a Hypothetical 1-(Perylen-3-yl)ethanone Derivative. (Data is illustrative and based on general trends observed in perylene derivatives).

Impact of Acetyl Group Derivatization:

Extension of Conjugation: Converting the acetyl group to a longer conjugated system, for instance through a Knoevenagel or Claisen-Schmidt condensation, will generally lead to a significant red-shift in the absorption and emission spectra. The extent of the shift will depend on the nature of the group added.

Introduction of Polar Groups: The introduction of polar functional groups through derivatization of the acetyl group can influence the molecule's solubility and its self-assembly behavior in the solid state, which in turn affects the photophysical properties of thin films.

| Acetyl Group Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption Max (nm) | Emission Max (nm) |

| -C(O)CH3 (original) | -5.80 | -3.50 | 2.30 | 430 | 450 |

| -CH=C(CN)2 | -5.90 | -3.70 | 2.20 | 470 | 495 |

| -CH=CH-Phenyl | -5.78 | -3.48 | 2.30 | 455 | 480 |

| -CH=CH-(4-Nitrophenyl) | -5.92 | -3.68 | 2.24 | 465 | 490 |

Table 2: Predicted Impact of Acetyl Group Derivatization on the Electronic and Photophysical Properties of 1-(Perylen-3-yl)ethanone. (Data is illustrative and based on general trends).

Correlation between Molecular Structure and Device Performance

The performance of organic electronic devices based on 1-(perylen-3-yl)ethanone analogues is intrinsically linked to the molecular structure of the active material. Key parameters such as charge carrier mobility, light absorption/emission efficiency, and energy level alignment with electrodes are all dictated by the molecular design.

Organic Field-Effect Transistors (OFETs):

n-type vs. p-type Behavior: The introduction of strong electron-withdrawing groups can lower the LUMO energy level sufficiently to enable stable n-type (electron-transporting) behavior, even in air. Conversely, strong electron-donating groups can raise the HOMO level, favoring p-type (hole-transporting) characteristics.

Organic Light-Emitting Diodes (OLEDs):

Emission Color and Efficiency: The emission color is directly related to the energy gap of the molecule, which can be precisely tuned by derivatization as discussed previously. The quantum efficiency of emission is influenced by factors that compete with radiative decay, such as non-radiative decay pathways. Twisting the perylene core through steric hindrance can sometimes suppress non-radiative decay channels and enhance fluorescence quantum yields in the solid state.

Energy Level Alignment: For efficient OLED performance, the HOMO and LUMO levels of the emissive material must be well-aligned with the work functions of the anode and cathode, respectively, to ensure balanced charge injection. Rational design of substituents allows for the precise tuning of these energy levels.

Organic Photovoltaics (OPVs):

Light Absorption: For use as a donor or acceptor material in an OPV, the derivative must have strong absorption in the solar spectrum. Extending the conjugation of the perylene system is a key strategy to broaden the absorption range and increase the short-circuit current.

Energy Level Offsets: The relative HOMO and LUMO energy levels of the donor and acceptor materials determine the open-circuit voltage (Voc) and the driving force for exciton (B1674681) dissociation. Derivatization allows for the tuning of these levels to optimize the performance of the solar cell.

| Device Type | Key Performance Metric | Influential Structural Feature | Desired Property |

| OFET | Charge Carrier Mobility | Intermolecular π-π stacking, planarity | Ordered molecular packing |

| OLED | Emission Color | HOMO-LUMO energy gap | Tunable gap for desired color |

| OLED | Quantum Efficiency | Molecular rigidity, aggregation | High fluorescence, low aggregation quenching |

| OPV | Short-Circuit Current (Jsc) | Breadth of light absorption | Broad absorption spectrum |

| OPV | Open-Circuit Voltage (Voc) | Donor HOMO - Acceptor LUMO offset | Optimized energy level alignment |

Table 3: Correlation between Molecular Structure and Device Performance for Perylene-Based Materials.

Development of Multifunctional Perylene-Based Materials through Derivatization

The versatility of the 1-(perylen-3-yl)ethanone scaffold allows for the development of materials that possess multiple functionalities, extending their application beyond traditional organic electronics.

Sensing Materials: By incorporating specific receptor units, either on the perylene core or through derivatization of the acetyl group, these molecules can be designed as fluorescent chemosensors. The binding of an analyte (e.g., a metal ion or a small molecule) to the receptor can modulate the photophysical properties of the perylene fluorophore, leading to a detectable change in fluorescence intensity or color. For example, perylene diimides have been functionalized to act as fluorescent "off-on" pH switches and selective metal ion detectors.

Biomedical Applications: Perylene derivatives have been explored for applications in bioimaging and photodynamic therapy. Their strong fluorescence makes them excellent candidates for use as fluorescent probes in cellular imaging. By attaching specific targeting moieties, these molecules can be directed to particular cells or organelles. Furthermore, some perylene derivatives can generate reactive oxygen species upon irradiation with light, a property that can be harnessed for photodynamic cancer therapy.

Thermoresponsive and Mechanochromic Materials: The introduction of long alkyl chains or other responsive groups can impart thermoresponsive properties to the material, where its optical or electronic properties change with temperature. Similarly, careful design of the molecular packing in the solid state can lead to mechanochromic materials that change color or fluorescence upon the application of mechanical stress.

The strategic derivatization of 1-(perylen-3-yl)ethanone provides a powerful and versatile approach to creating a vast library of novel organic materials. By understanding and applying the principles of rational design and leveraging a wide range of synthetic methodologies, it is possible to precisely tune the electronic, photophysical, and self-assembly properties of these molecules. This opens up exciting possibilities for their application in high-performance organic electronic devices and for the development of advanced multifunctional materials for a variety of technological and biomedical applications.

Conclusions and Future Research Directions

Summary of Key Academic Findings on 1-(Perylen-3-yl)ethanone

1-(Perylen-3-yl)ethanone, a derivative of the polycyclic aromatic hydrocarbon perylene (B46583), has been a subject of academic interest primarily due to the exceptional photophysical and electronic properties inherent to the perylene core. Research has established that the perylene moiety provides a strong foundation for developing materials with intense absorption in the visible light spectrum, high fluorescence quantum yields, and excellent thermal and photochemical stability. researchgate.netmdpi.comcore.ac.uk The addition of the acetyl group at the 3-position modifies these properties, opening avenues for further functionalization and specific applications.

Key findings from spectroscopic studies, such as 1H and 13C NMR, have been crucial in characterizing the structure of 1-(Perylen-3-yl)ethanone and its derivatives. rsc.org For instance, the chemical shifts observed in NMR spectra provide detailed information about the electronic environment of the protons and carbons within the molecule. rsc.org High-resolution mass spectrometry has further confirmed the molecular weight and composition of these compounds.

Derivatives of 1-(Perylen-3-yl)ethanone have been explored for their potential in various fields. For example, related perylene compounds have been investigated as building blocks for organic field-effect transistors (OFETs), fluorescent dyes, and photosensitizers. researchgate.netmdpi.comcore.ac.uk The acetyl group can serve as a reactive site for creating more complex molecular architectures, such as polymers and dendrimers, with tailored optical and electronic properties. rsc.orgresearchgate.net Research on similar perylene systems has shown that modifications to the perylene core can significantly influence their performance in devices like organic solar cells and light-emitting diodes. researchgate.net

Interactive Data Table: Spectroscopic Data for a 1-(Perylen-3-yl)ethanone related compound. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 8.16 | s | |

| ¹H | 8.12 - 8.06 | m | |

| ¹H | 7.62 | d | 8.4 |

| ¹³C | 148.0 | ||

| ¹³C | 142.4 | ||

| ¹³C | 137.3 | ||

| ¹³C | 137.1 | ||

| ¹³C | 137.0 | ||

| ¹³C | 136.9 | ||

| ¹³C | 126.4 | ||

| ¹³C | 98.9 | ||

| ¹³C | 77.8 | ||

| ¹³C | 77.2 | ||

| ¹³C | 76.6 |

Identification of Remaining Research Challenges and Knowledge Gaps

Despite the progress made, significant research challenges and knowledge gaps remain in the study of 1-(Perylen-3-yl)ethanone. A primary challenge is the limited number of studies focusing specifically on this compound, with much of the current understanding extrapolated from research on other perylene derivatives. acs.org

A significant knowledge gap exists in the comprehensive understanding of the structure-property relationships for 1-(Perylen-3-yl)ethanone. While the fundamental photophysical properties of the perylene core are well-documented, the precise influence of the acetyl group at the 3-position on these properties, such as excited state dynamics and charge transport characteristics, requires more in-depth investigation.

Furthermore, the synthetic accessibility and scalability of 1-(Perylen-3-yl)ethanone and its derivatives present a hurdle for their widespread application. Developing more efficient and cost-effective synthetic routes is crucial for enabling larger-scale production for potential commercial use. acs.org The exploration of its reactivity and the scope of its derivatization are still in the early stages.

Another challenge lies in the processability of perylene-based materials. Their planar structure often leads to strong π-π stacking and aggregation, which can be beneficial for charge transport but can also lead to solubility issues and self-quenching of fluorescence. rsc.orgresearchgate.net Tailoring the molecular structure to balance these competing effects is a key area for future research.

Emerging Trends and Potential New Applications for Perylene-Acetyl Systems

The unique properties of perylene-acetyl systems position them at the forefront of several emerging technological trends. A significant area of interest is their application in artificial photosynthesis and solar-to-fuel conversion. acs.orgresearchgate.net The strong light-harvesting capabilities of the perylene core can be harnessed to drive catalytic reactions, such as the reduction of carbon dioxide into valuable chemical feedstocks. acs.org

Another emerging trend is the development of advanced fluorescent probes and sensors. The sensitivity of the perylene chromophore's fluorescence to its local environment can be exploited to design chemosensors for detecting specific analytes. Modifications at the acetyl group could introduce specific recognition sites, leading to highly selective and sensitive detection systems.

In the realm of organic electronics, there is a continuous drive to develop new materials with improved performance and stability. Perylene-acetyl systems are promising candidates for n-type semiconductors in organic thin-film transistors (OTFTs) and as non-fullerene acceptors in organic photovoltaic (OPV) cells. researchgate.net The ability to tune the electronic properties through chemical modification is a key advantage in this area. mdpi.com

Furthermore, the development of "smart" materials that respond to external stimuli is a rapidly growing field. Perylene-acetyl derivatives could be designed to exhibit photochromic or electrochromic behavior, where their optical properties change in response to light or an applied voltage, respectively. researchgate.net This could lead to applications in optical data storage, molecular switches, and responsive coatings.

Integration of 1-(Perylen-3-yl)ethanone into Hybrid Organic-Inorganic Material Systems

The integration of 1-(Perylen-3-yl)ethanone and its derivatives into hybrid organic-inorganic materials offers a powerful strategy to create multifunctional systems with synergistic properties. mdpi.com This approach combines the desirable characteristics of organic components, such as tunability and processability, with the robustness and unique electronic or catalytic properties of inorganic materials. mdpi.com

Another area of interest is the creation of hybrid photocatalysts. By immobilizing 1-(Perylen-3-yl)ethanone derivatives on the surface of semiconductor nanoparticles, such as titanium dioxide (TiO₂) or copper sulfide (B99878) (CuS), it is possible to create systems that can efficiently absorb visible light and generate charge carriers for driving chemical reactions. mdpi.com This could have applications in environmental remediation, such as the degradation of pollutants in water.

Furthermore, the incorporation of these perylene systems into porous inorganic frameworks, like metal-organic frameworks (MOFs) or zeolites, can lead to novel sensing platforms. The defined pore structure of the inorganic host can provide size-selective access to analytes, while the encapsulated perylene derivative acts as the fluorescent reporter. Swellable organically-modified silica (B1680970) (SOMS) is another class of hybrid materials where the organic component can lead to significant swelling in the presence of organic solvents, offering potential for remediation and sensing applications. researchgate.net The development of hybrid materials based on polyhedral oligomeric silsesquioxane (POSS) also presents opportunities for creating materials with controlled nanostructures and specific functions. mdpi.com

Q & A

Q. Methodology :

Perform DFT calculations (B3LYP/6-31G* basis set).

Validate with cyclic voltammetry to measure redox potentials.

What strategies mitigate competing side reactions during functionalization of 1-(Perylen-3-yl)ethanone?

Advanced Research Question

Competing reactions (e.g., over-acylation, ring oxidation) are common. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Low-temperature catalysis : Use ZnCl₂ at 0°C to suppress polymerization .

- Kinetic control : Limit reaction time to favor mono-substitution.

Case Study :

In 1-(3-Chloropyridin-4-yl)ethanone synthesis, competing pyridine ring chlorination was minimized using stoichiometric AlCl₃ .

How can researchers resolve contradictions in reported biological activity data for 1-(Perylen-3-yl)ethanone derivatives?

Advanced Research Question

Discrepancies often arise from assay variability or structural impurities. Solutions include:

- Standardized protocols : Use PubChem-recommended bioassay conditions (e.g., fixed IC₅₀ measurement parameters) .

- Comparative studies : Test analogs (e.g., 1-(3,5,6-Trimethyl-3-cyclohexen-1-yl)ethanone) under identical conditions to isolate substituent effects .

- Purity validation : HPLC (≥99% purity) and elemental analysis ensure consistent results.

Q. Methodology :

- Conduct accelerated aging studies under UV/Vis light.

- Monitor degradation via LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.